molecular formula C12H25ClN2 B1398275 2-Ethyl-1,4'-bipiperidine dihydrochloride CAS No. 1220020-11-0

2-Ethyl-1,4'-bipiperidine dihydrochloride

Cat. No.: B1398275
CAS No.: 1220020-11-0
M. Wt: 232.79 g/mol
InChI Key: YZLXCGQFIQTDFN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethyl-1,4'-bipiperidine dihydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-Ethyl-1,4'-bipiperidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted piperidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

2-Ethyl-1,4'-bipiperidine dihydrochloride is unique compared to other piperidine derivatives due to its specific structure and properties. Similar compounds include 4-piperidino-piperidine and ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride . These compounds share the piperidine ring but differ in their substituents and overall molecular structure, leading to different chemical and pharmacological properties.

Properties

CAS No.

1220020-11-0

Molecular Formula

C12H25ClN2

Molecular Weight

232.79 g/mol

IUPAC Name

2-ethyl-1-piperidin-4-ylpiperidine;hydrochloride

InChI

InChI=1S/C12H24N2.ClH/c1-2-11-5-3-4-10-14(11)12-6-8-13-9-7-12;/h11-13H,2-10H2,1H3;1H

InChI Key

YZLXCGQFIQTDFN-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C2CCNCC2.Cl.Cl

Canonical SMILES

CCC1CCCCN1C2CCNCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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